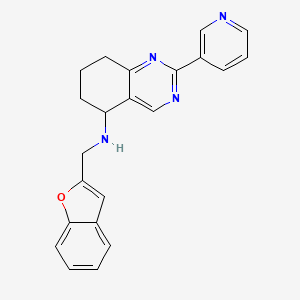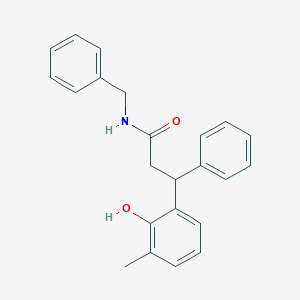
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine (BPT) is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a small molecule that belongs to the quinazoline family of compounds. BPT has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine exerts its pharmacological effects by interacting with various molecular targets in cells. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also activates the p38 MAPK pathway, which induces apoptosis in cancer cells. Additionally, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine inhibits the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and reduces the replication of viruses. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also has antioxidant properties and can protect cells from oxidative stress. In animal studies, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have a low toxicity profile and is well-tolerated.
实验室实验的优点和局限性
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine also has limitations. It has poor solubility in water, which can limit its bioavailability. Additionally, N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine is sensitive to oxidation and can degrade over time.
未来方向
For research include optimizing the synthesis method to improve the yield and purity of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine, developing more effective formulations to improve its bioavailability, and conducting clinical trials to assess its safety and efficacy in humans. Additionally, further studies are needed to elucidate the molecular targets of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine and its potential use in combination therapy with other anticancer agents.
合成方法
The synthesis of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves a multistep process that includes the reaction of 2-aminobenzofuran with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to form N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine. This method has been optimized to achieve a high yield of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine with good purity.
科学研究应用
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine induces cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to have anti-inflammatory and antiviral effects. It inhibits the production of pro-inflammatory cytokines and reduces the replication of viruses such as influenza and hepatitis C virus.
属性
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-2-9-21-15(5-1)11-17(27-21)13-24-19-7-3-8-20-18(19)14-25-22(26-20)16-6-4-10-23-12-16/h1-2,4-6,9-12,14,19,24H,3,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGPVQVVACNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)


![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)
![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6081035.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)